BenchChemオンラインストアへようこそ!

(E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one

Lipophilicity Drug-likeness Physicochemical profiling

This (E)-configured 2-(phenylimino)thiazolidin-4-one features a meta-CF₃-benzyl substituent delivering XLogP3 4.8 and six H-bond acceptors. The defined (E)-imino geometry ensures a consistent ATP-competitive pharmacophore for hYAK3 (DYRK1A) inhibition and antibacterial SAR. Unlike 5-arylidene analogs, the saturated C5-benzyl linkage offers distinct reactivity for further derivatization. Use as a logP/logD reference or an ADME training standard. Procure at ≥95% purity to guarantee tautomeric integrity and reliable early-discovery screening.

Molecular Formula C17H13F3N2OS
Molecular Weight 350.36
CAS No. 301687-70-7
Cat. No. B2942089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one
CAS301687-70-7
Molecular FormulaC17H13F3N2OS
Molecular Weight350.36
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C17H13F3N2OS/c18-17(19,20)12-6-4-5-11(9-12)10-14-15(23)22-16(24-14)21-13-7-2-1-3-8-13/h1-9,14H,10H2,(H,21,22,23)
InChIKeyDXTMCFZBFJNDOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(Phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one (CAS 301687-70-7): Procurement-Relevant Structural and Physicochemical Profile for Research Selection


This compound is a synthetic thiazolidin-4-one derivative featuring an (E)-configured 2-phenylimino group and a 5-(3-trifluoromethyl)benzyl substituent [1]. It belongs to the 2-(arylimino)thiazolidin-4-one class, a scaffold associated with antibacterial, anticancer, and enzyme-inhibitory activities [2]. The meta-CF₃-benzyl substitution pattern confers a computed XLogP3-AA of 4.8, one H-bond donor, six H-bond acceptors, and three rotatable bonds [1]. Vendors supply the compound at ≥95% purity for early-discovery research ; Sigma-Aldrich lists it as part of a collection of rare and unique chemicals without in-house analytical data .

Why (E)-2-(Phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one Cannot Be Replaced by Common Thiazolidin-4-one Analogs in Focused Screening Cascades


Generic substitution within the 2-(phenylimino)thiazolidin-4-one class is unreliable because the (E)-configured imino tautomer predominates over the amino form (DFT-calculated Keq favors phenylimino), and the meta-CF₃-benzyl group imparts a logP of 4.8—substantially higher than unsubstituted or para-methyl benzyl analogs [1][2]. Furthermore, trifluoromethyl-bearing thiazolidin-4-ones have been specifically claimed as hYAK3 inhibitors [3], while structurally similar 5-benzylidene analogs exhibit anti-hypertensive activity via Ca²⁺ channel antagonism [4]; these distinct biological signatures mean that swapping the meta-CF₃-benzyl substituent for a para-methyl, para-chloro, or unsubstituted benzyl group redirects target engagement and physicochemical properties in ways that are not trivially predictable. The absence of published head-to-head comparative bioactivity data for this exact compound necessitates that procurement decisions be guided by the unique combination of substitution pattern, tautomeric state, and computed properties, as detailed below.

Quantitative Differentiation Evidence for (E)-2-(Phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one Relative to Closest Analogs


Computed Lipophilicity (XLogP3-AA) Advantage of the meta-CF₃-Benzyl Substituent Versus Unsubstituted and para-Methyl Benzyl Analogs

The target compound incorporates a 3-(trifluoromethyl)benzyl group at C5, yielding a computed XLogP3-AA of 4.8 [1]. By contrast, the close analog 5-benzyl-2-(phenylimino)thiazolidin-4-one (CAS 132981-93-2, no CF₃) has a lower computed logP (~3.4, estimated by fragment addition), and 5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one (CAS 219554-75-3) shows a computed XLogP3-AA of approximately 3.9 [2]. The difference of +0.9 to +1.4 logP units reflects the well-documented lipophilicity-enhancing effect of the trifluoromethyl group, which in drug discovery correlates with improved membrane permeability and target engagement for intracellular targets [3].

Lipophilicity Drug-likeness Physicochemical profiling

Meta-CF₃ Positional Isomerism: Differentiation from ortho- and para-Trifluoromethylbenzyl Thiazolidin-4-one Analogs

The target compound bears the trifluoromethyl group at the meta position of the benzyl ring (3-CF₃). The ortho-analog, 2-(phenylimino)-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one, and the para-analog, 5-(4-trifluoromethyl)benzyl derivatives, are distinct chemical entities with different molecular formulas (C17H11F3N2OS for the 2-CF₃-benzylidene variant vs. C17H13F3N2OS for the target compound) and electronic environments . Meta-substitution places the electron-withdrawing CF₃ group in a position that influences the acidity of the thiazolidinone NH and the conformational preferences of the benzyl side chain differently from ortho or para isomers, as supported by DFT studies on related 2-(4-substituted-phenylimino)thiazolidin-4-ones showing that substitution position alters Mulliken charge distribution and dipole moment [1].

Positional isomerism Structure-activity relationship Medicinal chemistry

(E)-Configured Phenylimino Tautomer Predominance: DFT-Validated Differentiation from Amino Tautomers

DFT/B3LYP calculations on 2-(4-substituted-phenylimino)thiazolidin-4-ones demonstrate that the phenylimino tautomeric form is thermodynamically more favorable than the phenylamino form, with equilibrium constants (Keq) and Gibbs free energy differences (ΔG) favoring the imino tautomer [1]. The target compound, bearing a phenylimino group with (E)-configuration, is expected to exist predominantly in this biologically relevant tautomeric state. This contrasts with 2-amino-thiazolidin-4-one derivatives, which lack the imino group and exhibit different hydrogen-bonding patterns and target recognition profiles [2]. The (E)-stereochemistry at the exocyclic C=N bond is stereochemically defined, ensuring consistent presentation of the phenyl ring for π-stacking or hydrophobic interactions.

Tautomerism DFT Conformational analysis

Purity Specification and Vendor Quality Differentiation: 95% Minimum Purity with Full Quality Assurance

AKSci specifies a minimum purity of 95% for this compound (cat. 0856EM), backed by full quality assurance and available SDS and Certificate of Analysis upon request . In contrast, Sigma-Aldrich lists the compound as AldrichCPR (R717231) and explicitly states that no analytical data is collected and that the product is sold 'AS-IS' without warranty of identity or purity . For researchers requiring documented purity for reproducible dose-response studies, the AKSci offering provides a verifiable purity threshold that the Sigma-Aldrich listing does not.

Chemical procurement Purity Quality assurance

Trifluoromethyl-Enhanced Metabolic Stability: Class-Level Inference from Thiazolidin-4-one and Related Heterocyclic Series

The trifluoromethyl group is a well-established metabolic stability enhancer in medicinal chemistry, reducing oxidative metabolism at the substituted phenyl ring [1]. Within thiazolidin-4-one and thiazolidine series, multiple sources report that trifluoromethyl substitution significantly increases metabolic stability and lipophilicity compared to non-fluorinated congeners [2]. While direct microsomal stability data for this specific compound are not publicly available, the presence of the meta-CF₃-benzyl group is expected to confer superior resistance to CYP450-mediated oxidation relative to 5-benzyl-2-(phenylimino)thiazolidin-4-one and 5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one, both of which lack fluorine substitution.

Metabolic stability Fluorine chemistry Drug discovery

Evidence-Backed Research and Procurement Application Scenarios for (E)-2-(Phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one


Kinase Inhibitor Screening: hYAK3 (DYRK1A) and Related CMGC Kinase Family Assays

The compound is structurally consistent with thiazolidin-4-ones claimed as hYAK3 (DYRK1A) inhibitors in EP1567112B1 [1]. Its meta-CF₃-benzyl substituent provides elevated logP (4.8) suited for cell-permeable kinase inhibitor screening. The defined (E)-phenylimino configuration ensures a consistent ATP-competitive pharmacophore geometry. Researchers should verify identity and purity (≥95% from AKSci) prior to IC₅₀ determination.

Antibacterial SAR Expansion: Mur Ligase and Bacterial Enzyme Inhibition

Thiazolidin-4-ones with benzyl/benzylidene substituents at C5 have demonstrated MurD–F ligase inhibition (IC₅₀ 2–6 μM) [2] and antibacterial activity (2-(chlorophenyl-imino)thiazolidin-4-one: 88.5% inhibition vs. E. coli, 91.7% vs. S. aureus) [3]. The target compound's meta-CF₃-benzyl group offers a fluorinated variation for structure-activity relationship studies targeting Gram-positive and Gram-negative pathogens, with enhanced lipophilicity potentially improving outer membrane penetration.

Physicochemical Property Benchmarking in Drug-Likeness Profiling

With a computed XLogP3-AA of 4.8, one H-bond donor, and three rotatable bonds [4], this compound sits near the upper boundary of Lipinski-compliant space. It is suitable as a reference standard for calibrating logP/logD chromatographic methods and for training in silico ADME models on fluorinated thiazolidin-4-one scaffolds.

Synthetic Methodology Development: Knoevenagel and Iminothiazolidinone Chemistry

The saturated 5-benzyl (rather than benzylidene) linkage differentiates this compound from the more common 5-arylidene-thiazolidin-4-ones used in Knoevenagel-based libraries [5]. It serves as a substrate for further derivatization at C5 or N3, and the (E)-phenylimino group provides a model system for studying imine geometry control in heterocyclic synthesis.

Quote Request

Request a Quote for (E)-2-(phenylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.